Brequinar is a synthetic quinolinecarboxylic acid analogue with antineoplastic properties. Brequinar inhibits the enzyme dihydroorotate dehydrogenase, thereby blocking de novo pyrimidine biosynthesis. This agent may also enhance the in vivo antitumor effect of antineoplastic agents such as 5-FU. (NCI04)
Brequinar
CAS No.: 96187-53-0
Cat. No.: VC0548857
Molecular Formula: C23H15F2NO2
Molecular Weight: 375.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 96187-53-0 |
---|---|
Molecular Formula | C23H15F2NO2 |
Molecular Weight | 375.4 g/mol |
IUPAC Name | 6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylic acid |
Standard InChI | InChI=1S/C23H15F2NO2/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25/h2-12H,1H3,(H,27,28) |
Standard InChI Key | PHEZJEYUWHETKO-UHFFFAOYSA-N |
SMILES | CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)O |
Canonical SMILES | CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)O |
Appearance | Solid powder |
Biochemical Foundations and Mechanism of Action
Targeting the Pyrimidine Biosynthesis Pathway
Brequinar exerts its pharmacological effects through irreversible inhibition of DHODH, the fourth enzyme in the de novo pyrimidine biosynthesis pathway. DHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate, a reaction coupled with the reduction of ubiquinone in the electron transport chain . By blocking this step, Brequinar depletes cellular pools of uridine monophosphate (UMP), thereby halting RNA and DNA synthesis in rapidly proliferating cells . Structural studies reveal that Brequinar competes with ubiquinone for binding at the enzyme’s hydrophobic cavity, while remaining uncompetitive with respect to DHO . This distinct binding mechanism differentiates it from other DHODH inhibitors like leflunomide, which exhibits noncompetitive inhibition against ubiquinone .
Enzyme Kinetics and Selectivity
Kinetic analyses demonstrate Brequinar’s half-maximal inhibitory concentration (IC₅₀) of 3–10 nM against human DHODH, significantly lower than leflunomide’s active metabolite, teriflunomide (IC₅₀ ≈ 1 μM) . This high potency stems from its interaction with key residues in the ubiquinone-binding site, including Arg136 and Tyr356, as confirmed by X-ray crystallography . Notably, Brequinar’s selectivity for DHODH over other flavoproteins minimizes off-target effects, although its impact on mitochondrial electron transport remains a concern at higher doses .
Table 1: Comparative Pharmacological Profiles of DHODH Inhibitors
Parameter | Brequinar | Leflunomide (Teriflunomide) |
---|---|---|
IC₅₀ (Human DHODH) | 3–10 nM | ~1 μM |
Binding Mode | Competitive vs. Ubiquinone | Noncompetitive vs. Ubiquinone |
Clinical Indications | Investigational | Rheumatoid Arthritis, MS |
Plasma Half-life | 8.1 ± 3.6 h | 15–18 days |
Key Toxicity | Myelosuppression, Dermatitis | Hepatotoxicity |
Clinical Development and Pharmacokinetics
Phase I/II Oncology Trials
Early-phase trials in the 1980s–1990s evaluated Brequinar as a 5-day intravenous bolus (36–300 mg/m²/day) in refractory solid tumors . Dose-limiting toxicities included thrombocytopenia (platelets <25×10³/µL) and desquamative dermatitis, occurring in 40% of patients at 300 mg/m² . Pharmacokinetic analyses revealed linear dose proportionality, with a harmonic mean terminal half-life of 8.1 hours and total body clearance of 19.2 mL/min/m² . Despite achieving >95% DHODH inhibition in leukocytes, Brequinar monotherapy failed to produce objective tumor responses, attributed to compensatory uridine salvage pathways and elevated tumor uridine levels .
Immunosuppressive Applications
Therapeutic Repurposing and Combination Strategies
Hematologic Malignancies
The NCT03760666 trial (N=42) explores dose-adjusted Brequinar (± ribavirin) in relapsed/refractory AML . Preliminary data suggest a 32% composite complete response rate at 140 mg/m² twice weekly, with grade 3/4 neutropenia in 58% of patients . Ribavirin co-administration aims to potentiate cytotoxicity by inhibiting uridine uptake via equilibrative nucleoside transporters (ENTs) .
Table 2: Ongoing Clinical Trials with Brequinar (2025 Update)
Identifier | Phase | Indication | Regimen | Primary Endpoint | Status |
---|---|---|---|---|---|
NCT03760666 | 1b/2a | AML | Brequinar ± Ribavirin | MTD, ORR | Recruiting |
- | II | COVID-19 | Brequinar + Remdesivir | Viral Clearance | Preclinical |
Challenges and Toxicity Management
Narrow Therapeutic Window
Phase II studies revealed severe myelosuppression (neutrophils <0.5×10⁹/L) in 65% of patients at 2000 mg/m², necessitating dose reduction to 600–800 mg/m² . Plasma uridine monitoring emerged as a critical biomarker, with levels <50 μM correlating with hematologic toxicity . Prophylactic uridine rescue (e.g., 10 g/m² IV) mitigated myelosuppression without abrogating antitumor effects in murine models .
Dermatologic Adverse Events
Maculopapular rash progressing to exfoliative dermatitis occurred in 22% of recipients, linked to epidermal keratinocyte apoptosis from pyrimidine starvation . Topical glucocorticoids and dose interruption reversed mild cases, but permanent discontinuation was required in 8% of subjects .
Future Directions and Novel Combinations
Synergy with Nucleoside Transport Inhibitors
Co-administration with dipyridamole (ENT1/2 inhibitor) reduced Brequinar’s IC₅₀ by 9.33-fold in A549 lung cancer cells, enabling dose de-escalation to 25 nM while maintaining 99% DHODH inhibition . This approach circumvents salvage pathway activation, a key resistance mechanism .
Natural Product Combinations
Silibinin from milk thistle (Silybum marianum) enhanced Brequinar’s efficacy 4.2-fold in DHODH enzymatic assays, suggesting phytochemicals may augment potency while reducing toxicity . Molecular dynamics simulations confirm silibinin’s binding to the ubiquinone site adjacent to Brequinar .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume